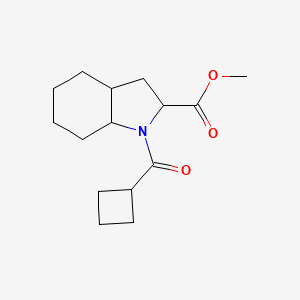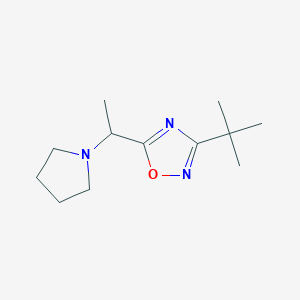![molecular formula C16H17FN4O B7544353 1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol is a chemical compound that is commonly referred to as FPEA. It is a novel compound that has shown potential in various scientific research applications. FPEA belongs to the class of compounds known as beta-blockers and is structurally similar to propranolol.
Mechanism of Action
FPEA acts as a beta-blocker by blocking the beta-adrenergic receptors in the body. This results in a decrease in heart rate and blood pressure. FPEA also acts on the central nervous system by binding to GABA-A receptors, resulting in an increase in the activity of the inhibitory neurotransmitter GABA.
Biochemical and Physiological Effects:
FPEA has been found to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase GABA activity, and have anxiolytic and sedative effects. FPEA has also been found to have antioxidant properties, making it a potential treatment for oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
The advantages of using FPEA in lab experiments include its potential as a beta-blocker and its effects on the central nervous system. However, the limitations of using FPEA in lab experiments include its relatively new status as a compound, and the need for further research to fully understand its potential uses.
Future Directions
There are several future directions for the study of FPEA. These include further research into its potential as a treatment for hypertension, anxiety, and insomnia. Additionally, FPEA's antioxidant properties make it a potential treatment for oxidative stress-related conditions. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of FPEA involves several steps, starting with the reaction of 4-fluoroaniline with 2-bromoethanol to form 1-(4-fluorophenyl)-2-hydroxyethan-1-one. This intermediate is then reacted with 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamine to form FPEA.
Scientific Research Applications
FPEA has been studied for its potential use in various scientific research applications, including as a beta-blocker and for its effects on the central nervous system. Several studies have shown that FPEA can reduce heart rate and blood pressure, making it a potential treatment for hypertension. Additionally, FPEA has been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11(16-20-19-15-4-2-3-9-21(15)16)18-10-14(22)12-5-7-13(17)8-6-12/h2-9,11,14,18,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBYKGOIFKDEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)

![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
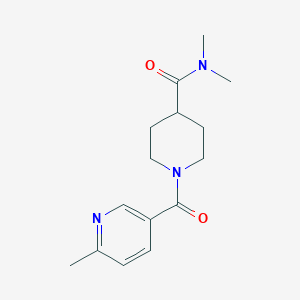
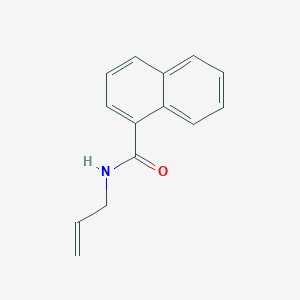
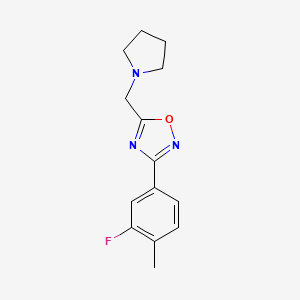
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
